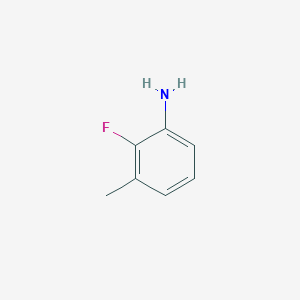

2-Fluoro-3-methylaniline

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-fluoro-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN/c1-5-3-2-4-6(9)7(5)8/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFZUBZAEFXETBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00627933 | |

| Record name | 2-Fluoro-3-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1978-33-2 | |

| Record name | 2-Fluoro-3-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-FLUORO-3-METHYLANILINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 2-Fluoro-3-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-methylaniline, also known as 2-fluoro-m-toluidine, is an aromatic amine featuring a fluorine atom and a methyl group on the benzene ring. This substitution pattern enhances its chemical reactivity, making it a valuable intermediate in the synthesis of a wide range of organic molecules. Its primary applications are in the development of pharmaceuticals, agrochemicals, and dyes. In the pharmaceutical sector, it serves as a crucial building block for active pharmaceutical ingredients (APIs), particularly in the pursuit of novel therapeutics. This technical guide provides a detailed overview of the core physical properties of this compound, along with generalized experimental protocols for their determination, to support its application in research and development.

Core Physical Properties

The physical characteristics of this compound are essential for its handling, storage, and application in chemical synthesis. The following table summarizes the key quantitative data available for this compound.

| Property | Value |

| Molecular Formula | C₇H₈FN |

| Molecular Weight | 125.15 g/mol |

| Appearance | Colorless to light yellow to red clear liquid |

| Boiling Point | 87 °C at 12 mmHg |

| Density | 1.11 g/cm³ |

| Refractive Index (n20/D) | 1.54 |

| Flash Point | 80.3 ± 7.3 °C |

| Vapor Pressure | 0.625 mmHg at 25 °C |

| Melting Point | No data available |

| Solubility | No quantitative data available |

Experimental Protocols

While specific experimental procedures for the determination of the physical properties of this compound are not detailed in readily available literature, the following sections describe generalized, standard methodologies for measuring the key physical constants of a liquid compound.

Determination of Boiling Point (Micro-Boiling Point Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, the micro-boiling point method is a convenient and accurate technique.

Apparatus:

-

Melting point apparatus (e.g., MelTemp) or a similar heating block

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Thermometer or digital temperature probe

-

Heating medium (e.g., mineral oil, if using a beaker setup)

Procedure:

-

A small amount of the liquid sample (a few drops) is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

-

The test tube assembly is then placed into the heating block of the melting point apparatus.

-

The sample is heated, and as the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a steady stream of bubbles is observed.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[1] This is the point where the vapor pressure of the liquid equals the external pressure.

Determination of Density

The density of a substance is its mass per unit volume. For a liquid, this can be determined using a straightforward gravimetric method.[2][3][4]

Apparatus:

-

Analytical balance

-

Graduated cylinder or a pycnometer (for higher accuracy)

-

Thermometer

Procedure:

-

The mass of a clean, dry graduated cylinder or pycnometer is accurately measured using an analytical balance.

-

A known volume of the liquid is carefully transferred into the graduated cylinder or pycnometer. The volume is read from the bottom of the meniscus.

-

The mass of the container with the liquid is then measured.

-

The mass of the liquid is calculated by subtracting the mass of the empty container from the mass of the container with the liquid.

-

The density is calculated by dividing the mass of the liquid by its volume. The temperature at which the measurement is made should be recorded as density is temperature-dependent.

Determination of Refractive Index

The refractive index of a liquid is a dimensionless number that describes how fast light travels through the material. It is a characteristic property and can be used to identify a substance and assess its purity. An Abbe refractometer is a common instrument for this measurement.[5][6][7]

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath (optional, for precise measurements)

-

Dropper or pipette

-

Solvent for cleaning (e.g., ethanol or acetone)

-

Lens paper

Procedure:

-

The prism of the Abbe refractometer is cleaned with a suitable solvent and lens paper.

-

A few drops of the liquid sample are placed on the surface of the prism.

-

The prism is closed and the light source is adjusted to illuminate the field of view.

-

The coarse and fine adjustment knobs are used to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.

-

If a colored band is visible, the dispersion compensator is adjusted to eliminate the color and sharpen the dividing line.

-

The refractive index is read directly from the instrument's scale. The temperature of the measurement should also be recorded.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the determination of the boiling point of a liquid sample using the micro-boiling point method.

Caption: A generalized workflow for determining the boiling point of a liquid.

References

An In-depth Technical Guide to the Chemical Structure and Bonding of 2-Fluoro-3-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-3-methylaniline is an aromatic amine of significant interest in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a fluorine atom and a methyl group on the aniline ring, imparts distinct chemical properties that make it a valuable intermediate in the synthesis of complex molecules.[1] This technical guide provides a comprehensive overview of the chemical structure and bonding of this compound, including its physicochemical properties and a discussion of its synthesis. Due to the limited availability of specific experimental spectroscopic and structural data for this compound in the public domain, this guide also includes comparative data for its isomers where available, offering valuable context for researchers.

Chemical Structure and Properties

This compound, also known as 2-fluoro-m-toluidine or 3-amino-2-fluorotoluene, is a substituted aniline with the chemical formula C₇H₈FN.[1] The molecule consists of a benzene ring substituted with a fluorine atom at the 2-position, a methyl group at the 3-position, and an amino group at the 1-position.

The presence of the electron-withdrawing fluorine atom and the electron-donating methyl and amino groups on the aromatic ring influences the molecule's reactivity, particularly in electrophilic aromatic substitution reactions.[1] This unique electronic profile makes it a versatile building block in organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 1978-33-2 | [1] |

| Molecular Formula | C₇H₈FN | [1] |

| Molecular Weight | 125.15 g/mol | [1] |

| Appearance | Colorless to light yellow to red clear liquid | [1] |

| Boiling Point | 87 °C / 12 mmHg | [1] |

| Density | 1.11 g/cm³ | [1] |

| Refractive Index (n20D) | 1.54 | [1] |

Chemical Bonding and Molecular Structure

The chemical structure of this compound is visualized in the following diagram:

Caption: Chemical structure of this compound.

Spectroscopic Data

While specific spectroscopic data for this compound is not widely published, data for its isomers, such as 3-fluoro-2-methylaniline and 5-fluoro-2-methylaniline, are available and can serve as a reference for spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H NMR would show distinct signals for the aromatic protons, the amino protons, and the methyl protons. The coupling patterns between the protons and with the fluorine atom would provide valuable structural information. ¹³C NMR would reveal the chemical shifts of the carbon atoms in the molecule, with the carbon attached to the fluorine showing a characteristic large coupling constant (¹JCF).

Table 2: Representative ¹H and ¹³C NMR Data for Fluoro-methylaniline Isomers (Note: This is comparative data for isomers, not this compound)

| Compound | Nucleus | Chemical Shift (ppm) and Coupling Constants (Hz) |

| 3-Fluoro-2-methylaniline | ¹H NMR (400 MHz, CDCl₃) | Data available but not detailed in snippets[2] |

| 5-Fluoro-2-methylaniline | ¹H NMR (300 MHz, CCl₄) | δ 6.83, 6.25, 6.19 (aromatic), 3.50 (NH₂), 2.02 (CH₃). J(H,F) and J(H,H) couplings reported.[3] |

| ¹³C NMR | Data available but not detailed in snippets[3] |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the primary amine (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and the methyl group, C=C stretching of the aromatic ring, and the C-F stretching vibration.

Table 3: Expected IR Absorption Regions for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Methyl) | 2850 - 2960 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-N Stretch | 1250 - 1350 |

| C-F Stretch | 1000 - 1400 |

Note: The exact positions of the peaks can be influenced by the electronic effects of the substituents and their positions on the ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (125.14 g/mol ). The fragmentation pattern would likely involve the loss of fragments such as H, CH₃, and HCN, which is characteristic of anilines. The presence of fluorine would also influence the fragmentation.

Synthesis of this compound

A common synthetic route to this compound is the reduction of the corresponding nitro compound, 2-fluoro-3-nitrotoluene. Various reducing agents can be employed for this transformation.

Experimental Protocol: General Method for the Reduction of a Nitroarene

While a specific detailed protocol for the synthesis of this compound was not found in the search results, a general procedure for the reduction of an aryl nitro compound using stannous chloride (SnCl₂) in an acidic medium is provided below. This method is widely used for the synthesis of anilines.

Materials:

-

2-fluoro-3-nitrotoluene

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve 2-fluoro-3-nitrotoluene in ethanol in a round-bottom flask.

-

Addition of Reducing Agent: Add a solution of stannous chloride dihydrate in concentrated hydrochloric acid to the flask.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully neutralize the excess acid by the slow addition of a concentrated aqueous solution of NaOH or KOH until the solution is basic. This will precipitate tin salts.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate.

-

Washing and Drying: Wash the combined organic extracts with brine, and then dry over an anhydrous drying agent like MgSO₄ or Na₂SO₄.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude this compound can be further purified by distillation or column chromatography.

A general workflow for this synthesis is depicted below:

Caption: A generalized experimental workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its application in drug discovery is significant, particularly as a building block for active pharmaceutical ingredients (APIs). The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates.

Conclusion

References

An In-depth Technical Guide to the Synthesis of 2-Fluoro-3-methylaniline from 2-fluoro-3-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Fluoro-3-methylaniline, a valuable intermediate in the pharmaceutical and agrochemical industries. The primary focus is on the reduction of 2-fluoro-3-nitrotoluene, a common and efficient synthetic route. This document details the prevailing methodologies, presents quantitative data, and outlines detailed experimental protocols.

Introduction

This compound, also known as 2-fluoro-m-toluidine or 3-amino-2-fluorotoluene, is an important building block in the synthesis of various complex organic molecules. Its unique substitution pattern, featuring both fluorine and methyl groups on the aniline ring, makes it a desirable precursor for the development of novel therapeutic agents and crop protection chemicals. The most direct and widely employed method for its preparation involves the reduction of the corresponding nitro compound, 2-fluoro-3-nitrotoluene. This transformation is a critical step that requires careful optimization to achieve high yields and purity while minimizing side reactions, such as dehalogenation.

Synthetic Methodologies

The conversion of 2-fluoro-3-nitrotoluene to this compound is primarily achieved through the reduction of the nitro group. Several methods are available for this transformation, with catalytic hydrogenation being the most prominent and industrially scalable approach.

Catalytic Hydrogenation

Catalytic hydrogenation is the most common and efficient method for the reduction of nitroarenes. This process involves the use of hydrogen gas in the presence of a metal catalyst. For the reduction of halogenated nitroaromatics like 2-fluoro-3-nitrotoluene, careful selection of the catalyst and reaction conditions is crucial to ensure high chemoselectivity and prevent the undesired removal of the fluorine atom (hydrodefluorination).

Catalysts:

-

Palladium on Carbon (Pd/C): This is the most frequently used catalyst for nitro group reductions due to its high activity and selectivity.[1][2][3] The palladium loading on the carbon support typically ranges from 5% to 10%.

-

Platinum on Carbon (Pt/C): Platinum-based catalysts are also effective for the hydrogenation of nitro compounds.

-

Raney Nickel (Raney-Ni): This catalyst is another viable option, particularly in multiphase catalytic hydrogenation systems.

Reaction Conditions: The key to a successful and selective hydrogenation of 2-fluoro-3-nitrotoluene lies in the precise control of reaction parameters:

-

Hydrogen Pressure: Pressures typically range from atmospheric to several atmospheres. Higher pressures can increase the reaction rate but may also promote dehalogenation.

-

Temperature: The reaction is generally carried out at temperatures ranging from ambient to moderately elevated (e.g., 80-180°C).[4] Higher temperatures can accelerate the reaction but may also lead to increased side product formation.

-

Solvent: A variety of solvents can be used, including alcohols (e.g., methanol, ethanol), ethyl acetate, and water. The choice of solvent can influence the catalyst's activity and selectivity.

-

Substrate Concentration: To enhance selectivity and minimize side reactions, it is often beneficial to maintain a low concentration of the nitroaromatic substrate in the reaction mixture. This can be achieved by the gradual addition of the substrate during the reaction.

A study on the hydrogenation of the structurally similar 2-chloro-6-nitrotoluene to 3-chloro-2-methylaniline using a Pd/C catalyst in a solvent-free condition reported high selectivity with less than 1.2% dehalogenation under optimized conditions of 80°C (353 K) and 1 MPa H₂ pressure.[5] This suggests that similar conditions could be successfully applied to the hydrogenation of 2-fluoro-3-nitrotoluene.

Metal-Mediated Reductions

An alternative to catalytic hydrogenation is the use of metals in acidic or neutral media. These methods are often employed in laboratory settings.

-

Iron in Acetic Acid (Fe/AcOH): This is a classic and effective method for the reduction of nitroarenes.

-

Tin(II) Chloride (SnCl₂): Stannous chloride is another common reducing agent for this transformation.

-

Indium-Mediated Reduction: A protocol for the reduction of 2-fluoro-4-nitrotoluene using indium triiodide and 1,1,3,3-tetramethyldisiloxane in toluene has been reported, affording the corresponding aniline in good yield. A similar approach could be adapted for 2-fluoro-3-nitrotoluene.

While effective, metal-mediated reductions often generate significant amounts of waste and can be more challenging to scale up compared to catalytic hydrogenation.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound from 2-fluoro-3-nitrotoluene based on analogous reactions and general knowledge of nitro group reductions. It is important to note that specific yields and purities can vary depending on the exact experimental conditions and the scale of the reaction.

| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Pressure (atm) | Typical Yield (%) | Typical Purity (%) | Reference Analogy |

| Catalytic Hydrogenation | 5% Pd/C | Ethanol | 25-80 | 1-10 | >95 | >98 | General knowledge of nitroarene hydrogenation[1][2][3] |

| Catalytic Hydrogenation | Pt/C | Ethyl Acetate | 50-100 | 5-20 | >90 | >97 | Hydrogenation of o-nitrotoluene[4] |

| Metal-Mediated Reduction | Fe/AcOH | Acetic Acid | Reflux | N/A | 85-95 | >95 | Standard procedure for nitro group reduction |

| Metal-Mediated Reduction | SnCl₂ | Ethanol/HCl | Reflux | N/A | 80-90 | >95 | Standard procedure for nitro group reduction |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound from 2-fluoro-3-nitrotoluene.

Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is based on established procedures for the selective hydrogenation of halogenated nitroaromatics.

Materials:

-

2-fluoro-3-nitrotoluene

-

5% Palladium on Carbon (Pd/C)

-

Ethanol

-

Hydrogen gas

-

Nitrogen gas

-

Filter aid (e.g., Celite®)

Equipment:

-

Hydrogenation apparatus (e.g., Parr shaker or autoclave)

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Inerting the Reactor: Charge the hydrogenation reactor with 2-fluoro-3-nitrotoluene and ethanol. A typical solvent-to-substrate ratio is 10:1 (v/w).

-

Catalyst Addition: Under a nitrogen atmosphere, carefully add 5% Pd/C to the reaction mixture. The catalyst loading is typically 1-5 mol% relative to the substrate.

-

Hydrogenation: Seal the reactor and purge it several times with nitrogen, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 5 atm).

-

Reaction: Begin vigorous stirring and heat the reaction mixture to the desired temperature (e.g., 60°C). Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within a few hours.

-

Work-up: After the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the hydrogen. Purge the reactor with nitrogen.

-

Filtration: Filter the reaction mixture through a pad of filter aid to remove the Pd/C catalyst. Wash the filter cake with ethanol.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound. The product can be further purified by distillation under reduced pressure if necessary.

Safety Precautions:

-

Catalytic hydrogenation should be performed in a well-ventilated fume hood and behind a safety shield.

-

Palladium on carbon is pyrophoric, especially when dry and in the presence of air. Handle the catalyst with care, preferably wet with solvent.

-

Hydrogen gas is highly flammable and explosive. Ensure there are no ignition sources in the vicinity.

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via catalytic hydrogenation.

Caption: General workflow for the synthesis of this compound.

Logical Relationship of Key Parameters in Catalytic Hydrogenation

This diagram illustrates the logical relationships between key experimental parameters and the desired outcomes in the catalytic hydrogenation of 2-fluoro-3-nitrotoluene.

Caption: Key parameter relationships in catalytic hydrogenation.

Conclusion

The synthesis of this compound from 2-fluoro-3-nitrotoluene is a well-established transformation, with catalytic hydrogenation using palladium on carbon being the preferred method due to its efficiency, selectivity, and scalability. Careful control of reaction conditions is paramount to achieving high yields of the desired product while minimizing the formation of impurities, particularly the dehalogenated by-product. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis of this important chemical intermediate.

References

- 1. Chemoselective Reduction catalysts | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. mdpi.com [mdpi.com]

- 4. US3499034A - Hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Amino-3,5-dichloro-α-bromoacetophenone (CAS 37148-47-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-3,5-dichloro-α-bromoacetophenone, a key chemical intermediate in pharmaceutical synthesis. The document details its chemical and physical properties, applications in drug development, particularly in the synthesis of Clenbuterol, and provides detailed experimental protocols. Safety and handling procedures are also outlined. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in organic synthesis and drug discovery.

Introduction

4-Amino-3,5-dichloro-α-bromoacetophenone, with the CAS number 37148-47-3, is a substituted aromatic ketone. Its molecular structure, featuring an aminophenyl group with chloro and bromo substitutions, makes it a versatile reagent in organic synthesis.[1][2][3] This compound is of particular interest to the pharmaceutical industry, where it serves as a critical starting material for the synthesis of active pharmaceutical ingredients (APIs).[1][4] Its primary and most well-documented application is as a precursor in the manufacturing of Clenbuterol, a β2-adrenergic agonist.[5][6] Understanding the properties and reaction mechanisms of this intermediate is crucial for the efficient and safe production of such pharmaceuticals.

Chemical and Physical Properties

The physical and chemical properties of 4-Amino-3,5-dichloro-α-bromoacetophenone are summarized in the table below. This data is essential for its handling, storage, and application in chemical reactions.

| Property | Value | Reference |

| CAS Number | 37148-47-3 | [7][8] |

| Molecular Formula | C₈H₆BrCl₂NO | [7][8] |

| Molecular Weight | 282.95 g/mol | [7] |

| Appearance | Yellow solid | [7][8] |

| Melting Point | 140-145 °C | [7][9] |

| Boiling Point | 396.4 °C at 760 mmHg | [7][9] |

| Density | 1.764 g/cm³ | [8][9] |

| Flash Point | 193.6 °C | [7] |

| Solubility | Sparingly soluble in water. Soluble in alcohol and ether solvents.[2][3] | [2][3] |

| Storage Conditions | -20°C Freezer, under inert atmosphere. | [7] |

Applications in Drug Development

The principal application of 4-Amino-3,5-dichloro-α-bromoacetophenone in drug development is its role as a key intermediate in the synthesis of Clenbuterol.[5][6] Clenbuterol is a potent bronchodilator and is used in the treatment of respiratory conditions such as asthma. Due to its anabolic properties, it has also been investigated for other therapeutic applications.

The synthesis of Clenbuterol from 4-Amino-3,5-dichloro-α-bromoacetophenone involves a two-step process: an amination reaction followed by a reduction. This pathway is a cornerstone of its industrial production.

Synthesis of Clenbuterol

The overall synthetic scheme is as follows:

Caption: Synthetic pathway of Clenbuterol from 4-Amino-3,5-dichloro-α-bromoacetophenone.

Experimental Protocols

Synthesis of 4-Amino-3,5-dichloro-α-bromoacetophenone

A common laboratory-scale synthesis involves the bromination of 4-amino-3,5-dichloroacetophenone.

Materials:

-

4-amino-3,5-dichloroacetophenone

-

Chloroform

-

Bromine

-

Ethanol

Procedure:

-

Dissolve 4-amino-3,5-dichloroacetophenone in chloroform and heat the solution to 65°C.

-

Add bromine dropwise to the solution with constant stirring.

-

After the addition of bromine is complete, continue stirring for a few more minutes.

-

Add ethanol to the reaction mixture and continue to stir.

-

Cool the mixture to induce crystallization.

-

Filter the resulting crystals, wash with cold chloroform, and dry under low temperature to obtain the final product.[10]

Synthesis of Clenbuterol from 4-Amino-3,5-dichloro-α-bromoacetophenone

This protocol outlines the synthesis of Clenbuterol from the title compound.

Materials:

-

4-Amino-3,5-dichloro-α-bromoacetophenone

-

Tetrahydrofuran (THF)

-

Ethanol

-

tert-Butylamine

-

Potassium borohydride (KBH₄)

-

Methanol

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 5.0 g (17.8 mmol) of 4-amino-3,5-dichlorobromoacetophenone in a mixture of 50 ml of THF and 50 ml of ethanol.

-

Cool the flask in an ice-water bath and stir the solution under a nitrogen atmosphere.

-

After 20 minutes, slowly add 3.8 ml (35.6 mmol) of tert-butylamine to the reaction mixture.

-

Continue the reaction at 0°C for 3 hours, and then at room temperature for 1 hour.

-

Cool the reaction mixture again in an ice-water bath.

-

Slowly add 1.5 g (28 mmol) of KBH₄ to the flask.

-

After 2 hours, remove the ice bath and add 50 ml of methanol.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Remove the majority of the solvent using a rotary evaporator.

-

Quench the reaction by adding 30 ml of water and extract the product three times with dichloromethane.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent to obtain the crude product.

-

Purify the crude product by column chromatography to yield Clenbuterol.[11]

Mechanism of Action of the Final Product: Clenbuterol

As 4-Amino-3,5-dichloro-α-bromoacetophenone is a synthetic intermediate, it does not have a direct biological mechanism of action. However, its end-product, Clenbuterol, is a potent β2-adrenergic agonist. The following diagram illustrates the signaling pathway of Clenbuterol.

References

- 1. nbinno.com [nbinno.com]

- 2. chembk.com [chembk.com]

- 3. chembk.com [chembk.com]

- 4. 4-Amino-3, 5-Dichloro-Alpha-Bromoacetophenone CAS 37148-47-3 in Pharmaceutical Intermediate [m.allgreenchems.com]

- 5. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 6. 4-Amino-3,5-dichloroacetophenone | 37148-48-4 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. 4-Amino-3,5-dichloro-alpha-bromoacetophenone, CAS No. 37148-47-3 - iChemical [ichemical.com]

- 10. 37148-47-3 | CAS DataBase [m.chemicalbook.com]

- 11. CLENBUTEROL synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Profile of 2-Fluoro-3-methylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Fluoro-3-methylaniline (CAS No. 1978-33-2). Due to the limited availability of experimentally derived spectra for this specific compound, this document presents a combination of estimated data from closely related analogues and predicted spectroscopic values. This guide is intended to support researchers and scientists in the identification, characterization, and utilization of this compound in drug development and other scientific endeavors.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It is important to note that where experimental data was not available, predicted values have been provided and are clearly indicated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the absence of direct experimental NMR data for this compound, the following tables provide estimated chemical shifts based on the analysis of structurally similar compounds, namely 4,4'-Methylenebis(this compound) and 2-Fluoro-3-methyl-4-(methylthio)aniline. These estimations serve as a valuable reference for the interpretation of experimental spectra.

Table 1: Estimated ¹H NMR Data for this compound

| Proton Assignment | Estimated Chemical Shift (ppm) | Multiplicity |

| H-4 | 6.8 - 7.0 | m |

| H-5 | 6.6 - 6.8 | m |

| H-6 | 6.9 - 7.1 | t |

| -NH₂ | 3.5 - 3.8 | br s |

| -CH₃ | 2.1 - 2.3 | d |

Note: The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. 'm' denotes a multiplet, 't' a triplet, 'br s' a broad singlet, and 'd' a doublet.

Table 2: Estimated ¹³C NMR Data for this compound

| Carbon Assignment | Estimated Chemical Shift (ppm) |

| C-1 (C-NH₂) | 132.0 - 133.0 (d, J = 14-15 Hz) |

| C-2 (C-F) | 150.0 - 151.0 (d, J = 234-235 Hz) |

| C-3 (C-CH₃) | 123.0 - 124.0 (d, J = 13-14 Hz) |

| C-4 | 124.0 - 125.0 (d, J = 3-4 Hz) |

| C-5 | 113.0 - 114.0 (d, J = 2-3 Hz) |

| C-6 | 129.0 - 130.0 (d, J = 2-3 Hz) |

| -CH₃ | 10.0 - 11.0 (d, J = 6-7 Hz) |

Note: The chemical shifts are referenced to the solvent peak. 'd' denotes a doublet, with the J-coupling constant to Fluorine-19 provided.

Infrared (IR) Spectroscopy

The following table presents the predicted characteristic infrared absorption bands for this compound.

Table 3: Predicted IR Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3400 - 3500 | Medium | N-H stretch (asymmetric and symmetric) |

| 3000 - 3100 | Medium | Aromatic C-H stretch |

| 2850 - 2950 | Medium | Aliphatic C-H stretch |

| 1600 - 1620 | Strong | N-H bend (scissoring) |

| 1500 - 1580 | Strong | Aromatic C=C stretch |

| 1250 - 1350 | Strong | Aromatic C-N stretch |

| 1100 - 1200 | Strong | C-F stretch |

Mass Spectrometry (MS)

The predicted mass spectrometry data for this compound is provided in the table below, showing the expected molecular ion and major fragmentation patterns under electron ionization (EI).

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Proposed Fragment |

| 125 | High | [M]⁺ (Molecular Ion) |

| 110 | Medium | [M - CH₃]⁺ |

| 98 | Medium | [M - HCN]⁺ |

| 77 | Low | [C₆H₅]⁺ |

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard techniques for the analysis of aniline derivatives.[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

A high-resolution NMR spectrometer (typically 400 MHz or higher) is employed for both ¹H and ¹³C NMR analysis.

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).

-

¹H NMR Acquisition: The spectrum is acquired at room temperature using a standard single-pulse sequence. Typically, 16 to 64 scans are accumulated to achieve an adequate signal-to-noise ratio, with a relaxation delay of 1-5 seconds between scans.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to acquire the ¹³C NMR spectrum. A significantly larger number of scans is generally required compared to ¹H NMR to obtain a good signal-to-noise ratio.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. Phase and baseline corrections are then applied to the resulting spectrum to ensure accurate peak integration and chemical shift determination.

Infrared (IR) Spectroscopy

A Fourier-Transform Infrared (FTIR) spectrometer is utilized to obtain the infrared spectrum.

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires placing a small drop of the sample directly onto the ATR crystal.

-

Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. To improve the signal-to-noise ratio, 16 to 32 scans are co-added. A background spectrum of the empty salt plates or the clean ATR crystal is recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

Mass Spectrometry (MS)

Mass spectral data is typically acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent such as methanol or acetonitrile.

-

Instrumentation and Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV is a common method for generating fragment ions and providing structural information.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

GC Conditions (for GC-MS): An appropriate capillary column (e.g., a non-polar or medium-polarity column) is used for separation. The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure good separation of the analyte from any impurities.

-

-

Data Acquisition: The mass spectrum is scanned over a relevant m/z range (e.g., 40-400 amu).

Visualization of Analytical Workflow

The following diagrams, created using the DOT language, illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic characterization of this compound.

Caption: Integration of spectroscopic data for structural confirmation.

References

Technical Guide: Solubility of 2-Fluoro-3-methylaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Fluoro-3-methylaniline

This compound (CAS No. 1978-33-2) is an aromatic amine with a molecular formula of C₇H₈FN and a molecular weight of 125.15 g/mol .[1][3] Its structure, featuring a fluorine atom and a methyl group on the aniline ring, makes it a valuable building block in the synthesis of complex organic molecules.[1][2] It is recognized for its role as an intermediate in the production of pharmaceuticals and agrochemicals.[1][2]

Solubility Profile

Quantitative solubility data for this compound in specific organic solvents were not found in a review of publicly available scientific literature. However, based on the general principles of solubility for low molecular weight amines, a qualitative assessment can be made. Amines are generally soluble in organic solvents.[4]

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Specific Solvent | Expected Qualitative Solubility | Rationale |

| Protic Solvents | Methanol, Ethanol | Soluble | The amine group can form hydrogen bonds with the hydroxyl group of the alcohol. |

| Aprotic Polar Solvents | Acetone, Ethyl Acetate | Soluble | The polarity of the solvent can solvate the polar amine. |

| Ethers | Diethyl Ether | Soluble | Amines are generally soluble in diethyl ether.[4] |

| Halogenated Solvents | Dichloromethane | Soluble | Amines are typically soluble in halogenated solvents.[4] |

| Aqueous Solutions | Water | Low to Moderate Solubility | Low molecular weight amines exhibit some water solubility, which decreases as the number of carbon atoms increases.[4] |

| Dilute Aqueous Acid (e.g., 5% HCl) | Soluble | Amines are basic and will react with acids to form more polar and water-soluble ammonium salts. |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a compound like this compound in an organic solvent. This method is based on standard laboratory procedures for solubility assessment.[4][5][6]

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid or liquid)

-

Selected organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate)

-

Small test tubes or vials

-

Vortex mixer

-

Water bath or heating block for temperature control

-

Analytical balance

-

Pipettes and graduated cylinders

Procedure:

-

Preparation: Place a known volume (e.g., 1 mL) of the selected organic solvent into a small test tube.

-

Initial Addition: Add a small, pre-weighed amount of this compound (e.g., 10 mg) to the solvent.

-

Mixing: Vigorously shake or vortex the test tube to facilitate dissolution.[5]

-

Observation: Observe if the solid completely dissolves.

-

Incremental Addition: If the initial amount dissolves, continue to add small, pre-weighed increments of the solute, mixing thoroughly after each addition.

-

Reaching Saturation: Continue this process until a small amount of the solute no longer dissolves, indicating that the solution is saturated.

-

Equilibration: Allow the saturated solution to equilibrate at a constant temperature for a set period to ensure maximum dissolution.

-

Quantification: The total mass of the solute that dissolved in the known volume of the solvent represents its solubility at that temperature. Express the solubility in units such as g/100 mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for determining the solubility of an organic compound.

Caption: Workflow for solubility determination.

This guide provides a foundational understanding of the solubility of this compound. For precise quantitative data, it is recommended to perform experimental determinations as outlined.

References

2-Fluoro-3-methylaniline: A Comprehensive Technical Guide to its Material Safety Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the material safety data for 2-Fluoro-3-methylaniline (CAS No. 1978-33-2). The information is compiled for professionals in research and development, particularly those in the pharmaceutical and chemical industries, to ensure its safe handling, use, and disposal. This document details the compound's physicochemical properties, toxicological profile, and established safety protocols, supplemented with experimental methodologies and visual diagrams of relevant biological pathways.

Section 1: Physicochemical and Toxicological Data

The following tables summarize the key quantitative data for this compound and its known toxicological parameters.

1.1: Physical and Chemical Properties[1][2][3]

| Property | Value |

| CAS Number | 1978-33-2 |

| Molecular Formula | C₇H₈FN |

| Molecular Weight | 125.14 g/mol |

| Appearance | Colorless to light yellow or red clear liquid |

| Boiling Point | 87 °C at 12 mmHg |

| Density | 1.11 g/cm³ |

| Flash Point | 80.3 ± 7.3 °C |

| Refractive Index | 1.536 |

| Vapor Pressure | 0.625 mmHg at 25°C |

| Storage Temperature | 0-10°C |

1.2: GHS Hazard Classification[2][4]

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 4 | H227: Combustible liquid |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Section 2: Experimental Protocols

Detailed methodologies for key toxicological assessments are outlined below, based on internationally recognized OECD guidelines. These protocols provide a framework for the experimental determination of the hazards associated with this compound.

2.1: Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 420)

This method is designed to determine the acute oral toxicity of a substance.

1. Principle: A stepwise procedure is used where the substance is administered orally to a group of animals at one of the defined dose levels. The outcome of the initial group determines the dose for the next group. This continues until the dose causing evident toxicity or mortality is identified.

2. Animal Model: Healthy, young adult rats of a single sex (typically females) are used.

3. Dosing: The test substance is administered as a single oral dose via gavage. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

4. Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

5. Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

2.2: Acute Dermal Toxicity (Based on OECD Guideline 402)

This test assesses the potential for a substance to cause toxicity when applied to the skin.

1. Principle: The test substance is applied to the skin of animals in a single dose.

2. Animal Model: Healthy young adult rats or rabbits with healthy, intact skin are used.

3. Dosing: A single dose of the substance is applied to a shaved area of the back (approximately 10% of the body surface area). The treated area is covered with a porous gauze dressing for 24 hours.

4. Observation: Animals are observed for signs of toxicity and skin reactions at the application site for at least 14 days. Body weight is recorded weekly.

5. Necropsy: All animals undergo a gross necropsy at the end of the study.

2.3: Acute Inhalation Toxicity (Based on OECD Guideline 403)

This guideline describes the procedures to assess the toxicity of a substance when inhaled.

1. Principle: Animals are exposed to the test substance, generated as a vapor, aerosol, or dust, in a whole-body or nose-only inhalation chamber for a defined period (typically 4 hours).

2. Animal Model: Young adult rats are the preferred species.

3. Exposure: The concentration of the test substance in the chamber is controlled and monitored. Multiple concentration groups are typically used.

4. Observation: Animals are observed for signs of toxicity during and after exposure for a period of at least 14 days. Body weight and mortality are recorded.

5. Necropsy: A full necropsy is performed on all animals at the end of the observation period.

Section 3: Biological Pathways and Mechanisms of Toxicity

The toxicity of aniline and its derivatives, including this compound, is often linked to their metabolic activation into reactive intermediates. These intermediates can induce oxidative stress and form adducts with cellular macromolecules like DNA, leading to cellular damage and potentially carcinogenicity.

3.1: Metabolic Activation and Detoxification Pathway

The primary route of metabolism for aromatic amines involves cytochrome P450 enzymes in the liver.[1][2][3][4][5] This can lead to either detoxification or bioactivation, producing reactive metabolites.

Caption: Metabolic pathway of this compound.

3.2: Aniline-Induced Oxidative Stress Signaling Pathway

Exposure to aniline and its metabolites can lead to an overproduction of reactive oxygen species (ROS), resulting in oxidative stress.[6][7][8][9][10] This can trigger a cascade of cellular events, including inflammation and apoptosis.[6][7][8][9]

Caption: Aniline-induced oxidative stress pathway.

3.3: DNA Adduct Formation and Potential for Carcinogenesis

Reactive metabolites of aromatic amines can covalently bind to DNA, forming DNA adducts.[11][12][13][14][15] These adducts can lead to mutations if not repaired, which is a key step in the initiation of cancer.

Caption: Pathway of DNA adduct formation by aniline metabolites.

Section 4: Concluding Remarks

This technical guide provides a summary of the available safety data for this compound. The information presented underscores the importance of handling this compound with appropriate safety precautions, including the use of personal protective equipment and adequate ventilation. Researchers and drug development professionals should consult the full Safety Data Sheet (SDS) from their supplier and adhere to all institutional and regulatory safety guidelines when working with this chemical. The provided experimental protocols and pathway diagrams offer a deeper understanding of the toxicological profile and potential mechanisms of action, aiding in risk assessment and the development of safer handling procedures.

References

- 1. The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Role of cytochromes P-450 and flavin-containing monooxygenase in the biotransformation of 4-fluoro-N-methylaniline. | Sigma-Aldrich [sigmaaldrich.com]

- 4. annualreviews.org [annualreviews.org]

- 5. openanesthesia.org [openanesthesia.org]

- 6. Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes [ideas.repec.org]

- 7. Activation of oxidative stress-responsive signaling pathways in early splenotoxic response of aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Oxidative stress in the splenotoxicity of aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DNA Damage by Aromatic Amines : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]

- 12. Structure of DNA adduct formed with aminophenylnorharman, being responsible for the comutagenic action of norharman with aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 15. DNA Adduct Structure–Function Relationships: Comparing Solution with Polymerase Structures - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reactivity of the Amino Group in 2-Fluoro-3-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reactivity of the amino group in 2-Fluoro-3-methylaniline, a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2][3] The strategic placement of the fluorine atom and the methyl group on the aniline ring significantly influences the nucleophilicity and basicity of the amino group, thereby dictating its behavior in various chemical transformations.[1][3] This document offers a detailed examination of these electronic effects, provides quantitative data on the compound's basicity, and presents detailed experimental protocols for its key reactions.

Electronic Effects and Basicity of the Amino Group

The reactivity of the amino group in this compound is a product of the interplay between the electron-donating and electron-withdrawing effects of the substituents on the aromatic ring. The methyl group at the meta position acts as a weak electron-donating group through induction, slightly increasing the electron density on the ring and, consequently, on the nitrogen atom of the amino group. Conversely, the fluorine atom at the ortho position exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, which tends to decrease the electron density on the nitrogen. This withdrawal effect generally leads to a decrease in the basicity of the aniline derivative compared to unsubstituted aniline.[4]

pKa(substituted aniline) ≈ pKa(aniline) - ρΣσ

Where:

-

ρ is the reaction constant, which is approximately 2.8 for the ionization of anilinium ions.

-

Σσ is the sum of the Hammett constants for the substituents.

| Substituent | Position | Hammett Constant (σ) |

| Fluoro | ortho | σ_ortho_ ≈ 0.34 |

| Methyl | meta | σ_meta_ = -0.07 |

Estimated pKa of 2-Fluoro-3-methylanilinium ion:

pKa ≈ 4.6 - 2.8 * (0.34 - 0.07) pKa ≈ 4.6 - 2.8 * (0.27) pKa ≈ 4.6 - 0.756 pKa ≈ 3.84

This estimation suggests that this compound is a weaker base than aniline, primarily due to the strong electron-withdrawing effect of the ortho-fluorine atom.

Key Reactions of the Amino Group

The amino group of this compound serves as a versatile handle for a variety of chemical transformations, enabling the synthesis of a wide range of derivatives. The following sections provide detailed protocols for some of the most important reactions.

N-Acylation

N-acylation is a common reaction to protect the amino group or to introduce an amide functionality, which is a key structural motif in many pharmaceuticals.

Experimental Protocol: N-Acylation with Acetic Anhydride [6][7][8]

Materials:

-

This compound

-

Acetic anhydride

-

Sodium acetate

-

Hydrochloric acid (concentrated)

-

Water

-

Ethanol

-

Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Vacuum filtration apparatus

Procedure:

-

In a 100 mL Erlenmeyer flask, suspend this compound (1.25 g, 10 mmol) in water (20 mL).

-

Add concentrated hydrochloric acid (1 mL) to dissolve the aniline.

-

In a separate beaker, prepare a solution of sodium acetate (1.64 g, 20 mmol) in water (10 mL).

-

To the stirred aniline hydrochloride solution, add acetic anhydride (1.1 mL, 11 mmol) in one portion.

-

Immediately add the sodium acetate solution to the reaction mixture.

-

Stir the mixture vigorously for 15 minutes. The N-acetylated product will precipitate as a white solid.

-

Cool the flask in an ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash with cold water (3 x 10 mL).

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure N-(2-fluoro-3-methylphenyl)acetamide.

N-Alkylation

N-alkylation introduces alkyl groups to the amino functionality, a common strategy in drug design to modulate physicochemical properties.

Experimental Protocol: N-Alkylation with Methyl Iodide [9][10][11]

Materials:

-

This compound

-

Methyl iodide

-

Potassium carbonate (anhydrous)

-

Acetone

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

Procedure:

-

To a 100 mL round-bottom flask, add this compound (1.25 g, 10 mmol), anhydrous potassium carbonate (2.76 g, 20 mmol), and acetone (40 mL).

-

Add methyl iodide (0.75 mL, 12 mmol) to the suspension.

-

Attach a reflux condenser and heat the mixture to reflux with stirring for 8 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Wash the filter cake with acetone (2 x 10 mL).

-

Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield N-methyl-2-fluoro-3-methylaniline.

Diazotization and Sandmeyer Reaction

Diazotization of the amino group to form a diazonium salt is a gateway to a wide array of functional group transformations via the Sandmeyer and related reactions.[12][13][14]

Experimental Protocol: Diazotization and subsequent Sandmeyer Chlorination [15][16][17][18]

Materials:

-

This compound

-

Sodium nitrite

-

Hydrochloric acid (concentrated)

-

Copper(I) chloride

-

Water

-

Ice-salt bath

-

Beakers

-

Magnetic stirrer and stir bar

Procedure: Part A: Diazotization [16][17][18]

-

In a 250 mL beaker, add this compound (1.25 g, 10 mmol) and a solution of concentrated hydrochloric acid (3 mL) in water (10 mL).

-

Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring.

-

In a separate beaker, dissolve sodium nitrite (0.76 g, 11 mmol) in water (5 mL) and cool the solution to 0-5 °C.

-

Slowly add the cold sodium nitrite solution dropwise to the aniline hydrochloride suspension while maintaining the temperature between 0 and 5 °C.

-

After the addition is complete, continue stirring for an additional 15 minutes at 0-5 °C. The resulting solution contains the 2-fluoro-3-methylbenzenediazonium chloride.

Part B: Sandmeyer Chlorination [13][14][15]

-

In a separate 250 mL beaker, dissolve copper(I) chloride (1.2 g, 12 mmol) in concentrated hydrochloric acid (5 mL).

-

Cool this solution to 0-5 °C in an ice-salt bath.

-

Slowly and carefully add the cold diazonium salt solution from Part A to the stirred copper(I) chloride solution.

-

A vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 30 minutes.

-

The product, 1-chloro-2-fluoro-3-methylbenzene, can be isolated by steam distillation or solvent extraction followed by purification.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of diarylamines and other complex amine structures.[9][19][20]

Experimental Protocol: Buchwald-Hartwig Amination with 4-Bromotoluene [9]

Materials:

-

This compound

-

4-Bromotoluene

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos

-

Sodium tert-butoxide

-

Toluene (anhydrous)

-

Schlenk flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (46 mg, 0.05 mmol), Xantphos (87 mg, 0.15 mmol), and sodium tert-butoxide (1.35 g, 14 mmol).

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous toluene (20 mL) via syringe.

-

Add this compound (1.25 g, 10 mmol) and 4-bromotoluene (1.2 mL, 10 mmol) to the flask via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After cooling to room temperature, quench the reaction by the slow addition of water (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield N-(4-methylphenyl)-2-fluoro-3-methylaniline.

Application in Synthesis: The Agrochemical Picoxystrobin

This compound is a key starting material in the synthesis of various agrochemicals. One notable example is its use in the synthesis of a precursor to the fungicide Picoxystrobin.[20][21][22][23][24]

Logical Workflow and Signaling Pathway Analogy

While this compound is not known to be directly involved in a biological signaling pathway, its utility as a pharmacophore for muscarinic M1 receptor antagonists provides a relevant context for visualization.[25] The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor that plays a crucial role in cognitive function.[26][27] Antagonism of this receptor by a drug molecule derived from this compound would interrupt its normal signaling cascade.

The following diagram illustrates a typical workflow for screening compounds like those derived from this compound for their activity at the M1 receptor, followed by a simplified representation of the M1 receptor signaling pathway that would be inhibited by an antagonist.

This guide provides a foundational understanding of the reactivity of the amino group in this compound. The provided data and protocols are intended to serve as a valuable resource for chemists in academia and industry, facilitating the effective use of this versatile building block in their research and development endeavors.

References

- 1. Synthesis, biological evaluation, and structure-activity relationship of clonazepam, meclonazepam, and 1,4-benzodiazepine compounds with schistosomicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cholinergic receptor pathways involved in apoptosis, cell proliferation and neuronal differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]

- 5. Aniline - Wikipedia [en.wikipedia.org]

- 6. ias.ac.in [ias.ac.in]

- 7. scribd.com [scribd.com]

- 8. studylib.net [studylib.net]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. rsc.org [rsc.org]

- 11. m.youtube.com [m.youtube.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 14. orgosolver.com [orgosolver.com]

- 15. web.mnstate.edu [web.mnstate.edu]

- 16. Diazotization of Aniline Derivatives: Nitrous Acid Test [chemedx.org]

- 17. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 20. Picoxystrobin synthesis - chemicalbook [chemicalbook.com]

- 21. Picoxystrobin (Ref: ZA 1963) [sitem.herts.ac.uk]

- 22. benchchem.com [benchchem.com]

- 23. Preparation method of picoxystrobin - Eureka | Patsnap [eureka.patsnap.com]

- 24. researchgate.net [researchgate.net]

- 25. alfa-chemistry.com [alfa-chemistry.com]

- 26. portlandpress.com [portlandpress.com]

- 27. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Electronic Effects of Fluorine and Methyl Groups in 2-Fluoro-3-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic properties of 2-Fluoro-3-methylaniline, a versatile intermediate in the pharmaceutical and agrochemical industries. The document elucidates the intricate interplay of the inductive and resonance effects of the fluorine atom, and the inductive and hyperconjugative effects of the methyl group. This guide presents a detailed examination of how these substituents modulate the electron density of the aniline ring, thereby influencing the molecule's basicity, reactivity, and potential for intermolecular interactions. Quantitative data, including estimated pKa values and Hammett constants, are summarized in structured tables. A detailed, plausible experimental protocol for its synthesis and characterization is also provided. Furthermore, this guide utilizes Graphviz diagrams to visually represent the electronic effects and the synthetic pathway, offering a clear and concise understanding of the core concepts for researchers in drug development and materials science.

Introduction

This compound is an aromatic amine that serves as a crucial building block in the synthesis of a variety of organic compounds.[1][2] Its utility in pharmaceutical and agrochemical development stems from the unique electronic environment of the aniline ring, which is modulated by the presence of a fluorine atom and a methyl group.[1] The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect, while also participating in resonance as an electron-donating group. The methyl group, on the other hand, is an electron-donating group through both inductive and hyperconjugation effects. The relative positions of these substituents and the amino group on the benzene ring lead to a nuanced electronic landscape that dictates the molecule's chemical behavior.

This guide aims to provide a detailed technical overview of these electronic effects. By understanding the interplay of these substituent effects, researchers can better predict the reactivity of this compound in various chemical transformations and design novel molecules with desired properties.

Electronic Effects of Substituents

The electronic properties of this compound are a composite of the individual contributions of the fluorine and methyl substituents. These effects can be broadly categorized as inductive effects, resonance effects, and hyperconjugation.

Fluorine Substituent

The fluorine atom at the C2 position influences the electron density of the aromatic ring through two primary mechanisms:

-

Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the benzene ring through the sigma bond framework. This deactivating effect reduces the overall electron density on the ring, particularly at the ortho and para positions relative to the fluorine atom.

-

Resonance Effect (+R): The lone pairs of electrons on the fluorine atom can be delocalized into the pi-system of the benzene ring. This electron-donating resonance effect increases the electron density, primarily at the ortho and para positions.

In the case of halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring towards electrophilic aromatic substitution. However, the resonance effect still directs incoming electrophiles to the ortho and para positions relative to the fluorine.

Methyl Substituent

The methyl group at the C3 position is an electron-donating group, enhancing the electron density of the ring through:

-

Inductive Effect (+I): The methyl group is less electronegative than the sp2-hybridized carbon of the benzene ring, leading to a net donation of electron density through the sigma bond.

-

Hyperconjugation: This involves the delocalization of electrons from the C-H sigma bonds of the methyl group into the pi-system of the aromatic ring. This effect further increases the electron density, especially at the ortho and para positions relative to the methyl group.

Combined Effects in this compound

The interplay of these effects in this compound results in a complex pattern of electron distribution. The strong -I effect of the fluorine at C2 significantly reduces the electron density on the ring. The +I and hyperconjugation effects of the methyl group at C3 partially counteract this deactivation. The amino group, being a strong activating group through its +R effect, will dominate the directing effects in electrophilic aromatic substitution reactions.

The following Graphviz diagram illustrates the interplay of these electronic effects on the benzene ring.

Quantitative Data

While experimental data for this compound is limited, we can estimate its key electronic parameters based on the known values for related substituted anilines.

Hammett Constants

Hammett constants (σ) quantify the electronic effect of a substituent on the reactivity of a benzene derivative. The values for fluorine and methyl groups are presented in Table 1.

| Substituent | σmeta | σpara |

| Fluoro (F) | +0.34 | +0.06 |

| Methyl (CH₃) | -0.07 | -0.17 |

| Table 1: Hammett Constants for Fluorine and Methyl Groups. |

The positive σ value for fluorine indicates its electron-withdrawing nature, while the negative value for the methyl group signifies its electron-donating character.

Acidity Constant (pKa)

The basicity of an aniline is expressed by the pKa of its conjugate acid (anilinium ion). A higher pKa value indicates a stronger base. The pKa of aniline is 4.6. The electron-withdrawing fluorine atom is expected to decrease the basicity (lower the pKa), while the electron-donating methyl group should increase it.

Based on the pKa values of similarly substituted anilines, the pKa of 2-Fluoro-3-methylanilinium ion is estimated to be in the range of 3.5 - 4.0 .

| Compound | pKa |

| Aniline | 4.60 |

| 2-Fluoroaniline | 3.21 |

| 3-Methylaniline | 4.72 |

| This compound | ~3.5 - 4.0 (Estimated) |

| Table 2: pKa values of selected anilines and estimated pKa for this compound. |

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₈FN | [1] |

| Molecular Weight | 125.15 g/mol | [1] |

| Boiling Point | 87 °C / 12 mmHg | [2] |

| Density | 1.11 g/mL | [2] |

| Refractive Index (n20/D) | 1.54 | [2] |

| Table 3: Physical Properties of this compound. |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the nitration of 2-fluorotoluene followed by the reduction of the resulting nitro compound.

The following Graphviz diagram outlines the synthetic workflow.

Step 1: Nitration of 2-Fluorotoluene

-

Materials: 2-Fluorotoluene, Nitric acid (fuming), Sulfuric acid (concentrated), Ice, Sodium bicarbonate solution (saturated), Dichloromethane, Anhydrous magnesium sulfate.

-

Procedure:

-

In a three-necked flask equipped with a dropping funnel, a thermometer, and a mechanical stirrer, place 2-fluorotoluene.

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the stirred 2-fluorotoluene, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring at 0-5 °C for 1 hour, then allow the mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

Pour the reaction mixture onto crushed ice and stir until the ice has melted.

-

Separate the organic layer and wash it successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain a mixture of nitroisomers.

-

Purify the desired 2-fluoro-3-nitrotoluene isomer by fractional distillation or column chromatography.

-

Step 2: Reduction of 2-Fluoro-3-nitrotoluene

-

Materials: 2-Fluoro-3-nitrotoluene, Tin (granulated), Hydrochloric acid (concentrated), Sodium hydroxide solution (50%), Diethyl ether, Anhydrous potassium carbonate.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, place granulated tin and 2-fluoro-3-nitrotoluene.

-

Slowly add concentrated hydrochloric acid in portions through the condenser. An exothermic reaction will occur. If the reaction becomes too vigorous, cool the flask in an ice bath.

-

After the initial reaction subsides, heat the mixture at reflux for 2-3 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and slowly add a 50% sodium hydroxide solution until the solution is strongly alkaline to precipitate tin hydroxides.

-

Extract the product with diethyl ether.

-

Combine the ethereal extracts and dry over anhydrous potassium carbonate.

-

Filter and remove the solvent under reduced pressure.

-

Purify the resulting this compound by vacuum distillation.

-

Characterization

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons, a broad singlet for the amine protons, and a complex multiplet pattern for the three aromatic protons.

-

¹³C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the fluorine will show a large coupling constant (¹JC-F).

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methyl group (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and a strong C-F stretching band (around 1200-1300 cm⁻¹).

Conclusion

The electronic properties of this compound are governed by a delicate balance of inductive, resonance, and hyperconjugation effects of the fluorine and methyl substituents. The strong electron-withdrawing nature of the fluorine atom decreases the overall electron density of the aromatic ring and the basicity of the amino group. Conversely, the electron-donating methyl group partially mitigates these effects. This comprehensive understanding of the electronic landscape of this compound is essential for predicting its reactivity and for its rational application in the design and synthesis of new pharmaceutical and agrochemical agents. The provided synthetic protocol offers a reliable method for its preparation, and the outlined characterization techniques will be crucial for its identification and purity assessment. Further experimental studies to precisely determine the pKa and dipole moment of this molecule are encouraged to refine the quantitative understanding of its electronic nature.

References

Potential Research Frontiers for 2-Fluoro-3-methylaniline: A Technical Guide for Scientists and Drug Development Professionals

An in-depth exploration of the synthesis, reactivity, and promising applications of the versatile chemical intermediate, 2-Fluoro-3-methylaniline, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of potential research avenues. Citing its utility in the development of pharmaceuticals, agrochemicals, and advanced materials, this document outlines key synthetic pathways, reaction schemes, and areas ripe for further investigation.

Core Properties and Spectroscopic Data